molecular formula C16H15N3O2 B15195761 alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid CAS No. 116834-27-6

alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid

Cat. No.: B15195761
CAS No.: 116834-27-6
M. Wt: 281.31 g/mol
InChI Key: CYELEOGKEPKXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a pyrrole moiety at position 5, and an α-methyl acetic acid chain at position 2. Its molecular formula is C₁₇H₁₆N₃O₂, with a molecular weight of 294.33 g/mol. The compound’s structure has likely been elucidated using crystallographic tools such as the SHELX system, a widely adopted software suite for small-molecule and macromolecular refinement .

Properties

CAS No.

116834-27-6

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C16H15N3O2/c1-12(16(20)21)14-11-17-19(13-7-3-2-4-8-13)15(14)18-9-5-6-10-18/h2-12H,1H3,(H,20,21)

InChI Key

CYELEOGKEPKXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3)C(=O)O

Origin of Product

United States

Biological Activity

Alpha-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid (AMPP) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

AMPP has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₅N₃O₂
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 116834-27-6

The compound features a pyrazole ring substituted with a phenyl group, a pyrrole moiety, and an acetic acid functional group. This unique structure contributes to its solubility and bioavailability, enhancing its pharmacological profile compared to simpler analogs .

Biological Activities

AMPP exhibits a range of biological activities that are characteristic of pyrazole derivatives:

Anti-inflammatory Activity

Research indicates that pyrazole compounds, including AMPP, have anti-inflammatory properties. For instance, structural modifications in related compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Properties

Studies have demonstrated that AMPP can inhibit the proliferation of various cancer cell lines. Specifically, compounds with similar structures have shown promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .

Analgesic and Antidepressant Potential

Some studies suggest that pyrazole derivatives can exhibit analgesic and antidepressant effects, although specific data on AMPP is still emerging .

Synthesis Pathways

The synthesis of AMPP typically involves multi-step reactions that may vary based on desired yields and substituents on the pyrazole ring. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
  • Substitution Reactions : Introducing phenyl and pyrrole groups through electrophilic aromatic substitution.
  • Acetic Acid Functionalization : Incorporating the acetic acid moiety to enhance solubility and biological activity .

Case Studies and Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in optimizing the pharmacological properties of AMPP:

CompoundBiological ActivityReference
Methyl 3-amino-5-(2-nitrophenyl)pyrazoleAntiproliferative against HepG2
4-AminoantipyrineAnalgesic effects
5-Methyl-1-phenyloxazoleAnti-inflammatory

In one notable study, derivatives were tested for their ability to inhibit tumor growth in chick chorioallantoic membrane assays, demonstrating significant antiangiogenic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous compounds identified in the evidence, emphasizing molecular features, physicochemical properties, and functional group variations.

Structural Analogues from Literature

2-Chloro-5-(1H-pyrrol-1-yl)aniline
  • Molecular Formula : C₁₀H₈ClN₂
  • Molecular Weight : 203.24 g/mol
  • Key Features : Substituted aniline with a pyrrole group at position 5 and a chlorine atom at position 2.
  • Comparison: Unlike the target compound, this analog lacks the pyrazole core and acetic acid chain.
2-[4-(1H-Pyrrol-1-yl)thian-4-yl]acetic Acid
  • Molecular Formula: C₁₁H₁₃NO₂S
  • Molecular Weight : 223.29 g/mol
  • Key Features : Thian (tetrahydrothiopyran) ring substituted with a pyrrole group and an acetic acid side chain.
  • Comparison : The thian ring replaces the pyrazole core, altering steric and electronic properties. The sulfur atom in the thian ring could affect solubility and metabolic stability compared to the nitrogen-rich pyrazole system .
2-Chloro-4-(1H-pyrrol-1-yl)aniline (CAS 1691831-25-0)
  • Molecular Formula : C₁₀H₈ClN₂
  • Molecular Weight : 200.24 g/mol
  • Key Features : Chlorinated aniline derivative with a pyrrole substituent at position 4.
  • Comparison : Similar to 2-chloro-5-(1H-pyrrol-1-yl)aniline, this compound lacks the pyrazole-acetic acid framework. The positional isomerism of substituents may lead to divergent biological or chemical behaviors .

Physicochemical and Functional Group Analysis

Table 1: Comparative Overview of Key Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
α-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid C₁₇H₁₆N₃O₂ 294.33 Pyrazole, pyrrole, acetic acid α-Methyl, phenyl
2-Chloro-5-(1H-pyrrol-1-yl)aniline C₁₀H₈ClN₂ 203.24 Aniline, pyrrole Chlorine
2-[4-(1H-pyrrol-1-yl)thian-4-yl]acetic acid C₁₁H₁₃NO₂S 223.29 Thian, pyrrole, acetic acid Sulfur heteroatom
2-Chloro-4-(1H-pyrrol-1-yl)aniline C₁₀H₈ClN₂ 200.24 Aniline, pyrrole Chlorine (positional isomer)
Key Observations:

Acidic Moieties : The acetic acid group in the target compound and 2-[4-(1H-pyrrol-1-yl)thian-4-yl]acetic acid introduces acidity (pKa ~2–4), which may influence solubility and bioavailability.

Q & A

Q. For high-resolution data (d < 0.8 Å) :

  • Employ anisotropic displacement parameters to model atomic vibrations accurately.
  • Use multipole refinement for electron density mapping, though this requires expertise in advanced SHELXL features .

Case study : successfully refined a pyrazole derivative with twinning by applying SHELXL’s twin refinement protocols, achieving an R-factor of 0.043 .

What are the critical considerations in optimizing reaction conditions for synthesizing this compound?

Answer:
Key factors include:

  • Catalyst selection : K₂CO₃ () vs. stronger bases (e.g., NaH) for challenging substitutions.
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates, while ethanol aids in recrystallization .
  • Temperature control : Reflux conditions (70–80°C) for substitution vs. room temperature for acid-sensitive steps .
  • Purification : Silica gel chromatography for intermediates vs. recrystallization for final products ( uses ethanol for recrystallization, yielding 45% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.